molecular formula C16H23NO2 B2573313 N-(2-methoxy-2-phenylbutyl)pent-4-enamide CAS No. 1797355-90-8

N-(2-methoxy-2-phenylbutyl)pent-4-enamide

Cat. No.: B2573313
CAS No.: 1797355-90-8
M. Wt: 261.365
InChI Key: XHXZWDSSCBSASQ-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the modulation of endocannabinoid signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)pent-4-enamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with pent-4-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)pent-4-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in modulating endocannabinoid signaling pathways, which are crucial in various physiological processes.

    Medicine: It has potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders due to its inhibitory effect on FAAH.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The primary mechanism of action of N-(2-methoxy-2-phenylbutyl)pent-4-enamide involves the inhibition of the FAAH enzyme. By inhibiting FAAH, the compound increases the levels of endocannabinoids such as anandamide, which bind to cannabinoid receptors and modulate various physiological processes. This inhibition leads to analgesic, anti-inflammatory, and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methoxy-2-(4-methoxyphenyl)ethyl]cinnamide: This compound belongs to the class of cinnamic acid amides and shares structural similarities with N-(2-methoxy-2-phenylbutyl)pent-4-enamide.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific inhibitory action on FAAH, which distinguishes it from other similar compounds. Its ability to modulate endocannabinoid signaling pathways makes it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-6-12-15(18)17-13-16(5-2,19-3)14-10-8-7-9-11-14/h4,7-11H,1,5-6,12-13H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXZWDSSCBSASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC=C)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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